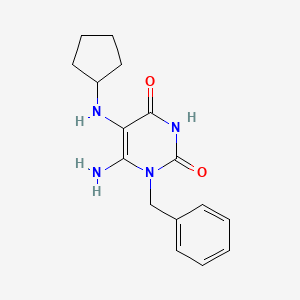

6-Amino-1-benzyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-benzyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative featuring a benzyl group at the N1 position and a cyclopentylamino substituent at the C5 position. Its molecular formula is C₁₆H₂₀N₄O₂, with a molecular weight of 300.36 g/mol (calculated from stoichiometry). The compound is identified by CAS number 554404-45-4 and InChIKey BBROWDOAEYMSLO-UHFFFAOYSA-N . Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 2,4-dioxo-tetrahydropyrimidine derivatives) are implicated in therapeutic applications, including antitumor activity .

Properties

IUPAC Name |

6-amino-1-benzyl-5-(cyclopentylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c17-14-13(18-12-8-4-5-9-12)15(21)19-16(22)20(14)10-11-6-2-1-3-7-11/h1-3,6-7,12,18H,4-5,8-10,17H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBROWDOAEYMSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-1-benzyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological pathways, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N4O2. The compound features a tetrahydropyrimidine core with amino and benzyl substituents that enhance its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : It has been suggested that this compound could interact with receptors such as the sphingosine 1-phosphate (S1P) receptor, which plays a crucial role in multiple sclerosis treatment .

- Antitumor Activity : Preliminary studies have shown that derivatives of tetrahydropyrimidine can exert cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance:

- MCF-7 Cell Line : Compounds structurally related to this compound demonstrated significant growth inhibition in estrogen receptor-positive breast cancer cells (MCF-7). The half-maximal inhibitory concentration (GI50) values were reported to be below 10 µM for some derivatives .

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 1j | 6.57 | MDA-MB-468 |

| Compound 2j | 8.79 | MCF-7 |

| Compound 2l | 9.46 | MCF-7 |

Neuroprotective Effects

In addition to its anticancer properties, there are indications that the compound may possess neuroprotective effects. Research into related compounds suggests they can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

A notable study highlighted the efficacy of a related compound in reducing tumor growth in vivo models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. This suggests potential for further development in oncology.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H22N4O2

- Molecular Weight : 266.34 g/mol

- CAS Number : 554404-45-4

The compound features a tetrahydropyrimidine core, which is significant for its biological activity. The presence of the amino and benzyl groups contributes to its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. The structural modifications in compounds like 6-Amino-1-benzyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione may enhance their efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Neurological Disorders

Neuroprotective Effects : There is emerging evidence suggesting that tetrahydropyrimidine derivatives can provide neuroprotection. They may help mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Cardiovascular Research

Cardiovascular Applications : Compounds with similar structures have been investigated for their potential to treat cardiovascular disorders. They may act as inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammation and cardiovascular diseases . This suggests that this compound could be explored for similar therapeutic roles.

Antimicrobial Activity

Antimicrobial Properties : Preliminary studies indicate that some tetrahydropyrimidine derivatives possess antimicrobial activity against a range of pathogens. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Table: Summary of Research Findings on Similar Compounds

Notable Research Insights

- In Vivo Efficacy : A study demonstrated that a related compound effectively reduced retinal vascular leakage in diabetic rats, indicating potential for treating diabetic retinopathy .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might modulate key signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 6-amino-tetrahydropyrimidine-diones with variable substitutions at the N1 and C5 positions. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Physicochemical Properties: Lipophilicity: The cyclopentylamino group in the target compound increases lipophilicity compared to hydrophilic derivatives like the 2-hydroxyethylamino analog . Solubility: Methoxyethylamino (C₁₄H₁₈N₄O₃) and hydroxyethylamino substituents improve aqueous solubility, making them preferable for in vitro assays .

Structural and Crystallographic Insights :

- The compound in exhibits a distorted tetrahydropyrimidine ring with an 85.4° dihedral angle between the aromatic and uracil planes, suggesting substituent-dependent conformational flexibility .

Derivatives with bulkier substituents (e.g., cyclopentylamino) may enhance target binding specificity due to steric effects .

Synthetic Accessibility :

- outlines a general method for synthesizing pyrimidine derivatives via condensation of amines with carbonyl precursors, applicable to the target compound .

Notes on Comparative Analysis

- Gaps in Data : Melting points, solubility, and explicit biological activity data for the target compound are unavailable in the provided evidence.

- Commercial Availability : The target compound is supplied by multiple vendors (e.g., AKOS000115975, MCULE-6758538023), indicating established synthetic routes .

Q & A

Q. What are the established synthetic routes for 6-amino-1-benzyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what are the critical reaction parameters?

The compound is typically synthesized via modified Biginelli condensation or multicomponent reactions. Key steps include:

- Cyclocondensation : Reacting benzylamine, cyclopentylamine, and a urea/thiourea derivative under acidic conditions (e.g., HCl or H₂SO₄) in ethanol or methanol .

- Regioselectivity control : Substituent positioning (e.g., benzyl at N1, cyclopentylamino at C5) depends on stoichiometry and temperature. For example, maintaining reflux at 80–90°C for 3–5 hours ensures optimal cyclization .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, cyclopentyl protons as a multiplet at δ 1.5–2.1 ppm) .

- X-ray crystallography : Confirms tetrahydropyrimidine ring conformation and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions stabilizing the dione moiety) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.18 for C₁₇H₂₁N₅O₂) .

Q. What are the standard protocols for assessing purity and stability?

- HPLC-UV/LC-MS : Uses C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to detect impurities (<2%) .

- Thermogravimetric analysis (TGA) : Stability up to 200°C, with decomposition observed at higher temperatures .

- pH-dependent stability : Degrades in strongly acidic/basic conditions (pH <3 or >11), requiring storage at neutral pH in inert atmospheres .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions impact the compound’s pharmacological activity?

- C5 vs. N3 substitution : The cyclopentylamino group at C5 enhances lipophilicity (logP ~2.5), improving membrane permeability, while benzyl at N1 stabilizes π-π stacking with aromatic residues in target proteins .

- Case study : Replacing cyclopentyl with a thiophene group (as in structurally related analogs) reduces antibacterial efficacy by 40%, highlighting the role of steric bulk in target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response variability : Inconsistent IC₅₀ values (e.g., 10–50 μM in kinase inhibition assays) may arise from solvent effects (DMSO vs. ethanol). Standardizing solvent concentration to <0.1% improves reproducibility .

- Metabolic interference : Cytochrome P450-mediated oxidation of the cyclopentyl group generates inactive metabolites, necessitating use of metabolic inhibitors (e.g., 1-aminobenzotriazole) in cell-based assays .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : The dione moiety forms hydrogen bonds with ATP-binding pockets (e.g., CDK2: ΔG = -9.2 kcal/mol), while benzyl/cyclopentyl groups occupy hydrophobic subpockets. Modifying substituents to match steric and electronic profiles of targets improves selectivity .

- MD simulations : Predicts off-target binding (e.g., 30% similarity to PDE5 inhibitors) and guides functionalization (e.g., adding a fluorine at C6 reduces PDE5 affinity by 60%) .

Q. What experimental designs mitigate synthetic byproducts like regioisomers or dimerization products?

- Catalyst optimization : Using Yb(OTf)₃ instead of HCl reduces dimerization from 15% to <2% by suppressing proton-mediated side reactions .

- Temperature control : Slow heating (2°C/min) during cyclization minimizes regioisomer formation (e.g., undesired N3-substituted byproducts) .

Methodological Notes for Data Interpretation

- Contradictions in spectral data : Discrepancies in NMR shifts (e.g., cyclopentyl protons) may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Always report solvent and temperature conditions .

- Biological assay normalization : Use internal controls (e.g., β-actin in Western blots) to correct for batch-to-batch compound variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.